molecular formula C16H15BrO2 B1292958 4'-Bromo-3-(2-methoxyphenyl)propiophenone CAS No. 898769-87-4

4'-Bromo-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1292958
CAS No.: 898769-87-4
M. Wt: 319.19 g/mol
InChI Key: IMZGGKWXPUBTIE-UHFFFAOYSA-N
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Description

4’-Bromo-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO2 It is a derivative of propiophenone, characterized by the presence of a bromine atom at the 4’ position and a methoxy group at the 2 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methoxybenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(2-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(2-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

4’-Bromo-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and methoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 4-Methylpropiophenone
  • 2-Bromo-4’-methylpropiophenone

Comparison

Compared to similar compounds, 4’-Bromo-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

4'-Bromo-3-(2-methoxyphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrO2. Its structure features a bromine atom at the 4' position and a methoxy group at the 2-position of the phenyl ring attached to a propiophenone backbone. The presence of these substituents significantly influences its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The bromine and methoxy groups enhance the compound's electrophilicity, allowing it to participate in biochemical pathways by:

  • Inhibiting Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways crucial for cell survival and proliferation.
  • Modulating Signal Transduction : It may influence signaling pathways involved in inflammation and cancer progression, although specific receptors or pathways have yet to be fully elucidated.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, similar compounds have shown potent DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid . This suggests that the compound may play a role in protecting cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example, derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines demonstrated notable cytotoxic effects. The compounds were generally more effective against U-87 cells compared to MDA-MB-231 cells .

Table 1: Summary of Biological Activities

Biological ActivityModel SystemResult
AntioxidantDPPH Assay>1.4 times higher than ascorbic acid
AnticancerU-87 CellsSignificant cytotoxicity observed
AnticancerMDA-MB-231Cytotoxicity lower than U-87

Case Studies

  • Antioxidant Efficacy : A study evaluated several derivatives similar to this compound using the DPPH radical scavenging method. Results indicated that some derivatives exhibited antioxidant activities exceeding that of ascorbic acid by up to 1.4 times, highlighting their potential therapeutic applications in oxidative stress-related diseases .
  • Cytotoxicity in Cancer Models : In vitro studies assessed the cytotoxic effects of various derivatives on breast cancer cell lines. The results showed that compounds structurally related to this compound were effective in reducing cell viability in U-87 cells significantly more than in MDA-MB-231 cells, suggesting selectivity towards certain cancer types .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGGKWXPUBTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644173
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-87-4
Record name 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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